4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is an organic compound with a unique structure that includes a thieno-pyridine ring system
Mechanism of Action
Target of Action
It is known that similar compounds are used as intermediates in the synthesis of anti-thrombotic drugs like clopidogrel .
Mode of Action
Related compounds have demonstrated inhibition of platelet aggregation and activation . This suggests that 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde might interact with its targets to modulate these biological processes.
Pharmacokinetics
It is soluble in water and ethanol , which could potentially influence its bioavailability.
Result of Action
Related compounds have shown potent biological efficacy with minimal side effects , suggesting that this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the aggregation of platelets, which is a critical process in thrombosis . Additionally, it has been found to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of tubulin polymerization by binding to the colchicine site, which is essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have indicated that its effects on cellular function can persist, with sustained inhibition of platelet aggregation and modulation of gene expression observed over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit platelet aggregation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions include:
Solvent: Ethanol
Catalyst: Hydrogen chloride
Temperature: 50-60°C
Reaction Time: 3-5 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reduction: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Substitution: Various substituted thieno-pyridine derivatives
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (prasugrel)
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to its aldehyde functional group, which allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZHHLBAACQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474323 | |
Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197237-97-1 | |
Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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